Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
Description
The compound "Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate" is a manganese(III) complex featuring a highly substituted Schiff base ligand derived from naphthalene and phenyl groups. The ligand structure incorporates two phenylnaphthalene moieties linked via methyleneimino groups, creating a rigid, aromatic coordination environment. The manganese(3+) center is stabilized by the polydentate ligand and an acetate counterion. This structural complexity likely enhances thermal stability and modulates redox properties, making it suitable for applications in catalysis or materials science. The bulky aromatic ligand may also reduce solubility in polar solvents, a common trait in similar organomanganese complexes .
Properties
Molecular Formula |
C70H49MnN2O4 |
|---|---|
Molecular Weight |
1037.1 g/mol |
IUPAC Name |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
KXEXRGSEABDUME-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Origin of Product |
United States |
Biological Activity
Manganese (Mn) is a transition metal with significant biological relevance, particularly in its various oxidation states, including Mn(3+). This article focuses on the biological activity of the complex Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate . The compound has garnered attention due to its potential antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Properties
Recent studies have shown that manganese complexes exhibit promising antimicrobial activities. For instance, manganese(I) tricarbonyl complexes with azole ligands have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and E. coli. The incorporation of 1,2,3-triazole-derived ligands into manganese complexes has further enhanced their antibacterial properties. The minimum inhibitory concentration (MIC) values for these complexes ranged from 1.79 to 61.95 µM against Gram-negative bacteria, indicating significant bactericidal activity at low concentrations .
Anticancer Activity
Manganese complexes have also been investigated for their anticancer potential. Studies suggest that these compounds can induce cell death in cancer cells through mechanisms involving oxidative stress and apoptosis. For example, manganese(III) complexes have been shown to increase reactive oxygen species (ROS) production, which can lead to cancer cell apoptosis . The ability of manganese to modulate metabolic pathways related to cancer progression is an area of active research.
Oxidative Stress and Antioxidant Mechanism
Manganese plays a crucial role in the body's antioxidant defense system, primarily through its involvement in manganese superoxide dismutase (MnSOD). This enzyme catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress . A deficiency or excess of manganese can disrupt this balance, leading to increased ROS and potential cellular damage.
Study 1: Manganese Complexes Against Antibiotic Resistance
A study evaluated the antimicrobial efficacy of manganese(I) tricarbonyl complexes against multidrug-resistant strains. The results indicated that these complexes not only inhibited bacterial growth but also displayed low toxicity towards host cells, making them suitable candidates for further development as therapeutic agents .
Study 2: Manganese Oxides in Environmental Remediation
Research on biological manganese oxides produced by manganese-oxidizing bacteria revealed their potential in removing contaminants such as oxytetracycline from water sources. The study highlighted the efficiency of these biogenic oxides in catalyzing the degradation of antibiotics, thus showcasing the environmental applications of manganese biology .
Data Tables
| Biological Activity | Pathogen/Cell Type | MIC (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.89 | Bactericidal via ROS production |
| Antibacterial | E. coli | 1.79 | Disruption of cell membrane integrity |
| Anticancer | Cancer Cell Lines | Varies | Induction of apoptosis through oxidative stress |
| Environmental Remediation | Oxytetracycline | N/A | Catalytic degradation by biological manganese oxides |
Scientific Research Applications
Biological Applications
1. Antioxidant Activity:
Manganese complexes are known for their antioxidant properties. The specific compound has been studied for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Research indicates that manganese-based antioxidants can mimic the activity of superoxide dismutase (SOD), an essential enzyme in cellular defense mechanisms against oxidative damage .
2. Enzyme Mimics:
The compound's structural features allow it to function as an enzyme mimic, particularly in catalyzing oxidation reactions. Manganese(3+) complexes have been shown to facilitate various biochemical reactions, including those involved in metabolic pathways. This property is beneficial in biochemistry for developing new therapeutic agents and understanding enzymatic processes .
3. Drug Development:
Recent studies have explored the use of manganese complexes in drug formulations, particularly for targeted delivery systems. The ability to modify the ligand environment around manganese allows for enhanced specificity and reduced toxicity in therapeutic applications. This is particularly relevant in cancer therapy, where selective targeting of tumor cells is critical .
Industrial Applications
1. Catalysis:
The compound exhibits significant potential as a catalyst in organic synthesis. Manganese(3+) complexes are known to catalyze various reactions, including oxidations and polymerizations. Their ability to facilitate these reactions under mild conditions makes them attractive alternatives to traditional metal catalysts, which often require harsh conditions or toxic reagents.
2. Material Science:
In material science, manganese complexes are utilized in the development of advanced materials such as nanocomposites and conductive polymers. The incorporation of manganese into polymer matrices can enhance electrical conductivity and thermal stability, making these materials suitable for applications in electronics and energy storage devices .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxidation State and Ligand Effects
Manganese(III) complexes exhibit diverse behaviors depending on ligand architecture and oxidation states. Key comparisons include:
- Ligand Rigidity and Stability: The target compound’s aromatic ligand contrasts with smaller chelators like oxalate (), which facilitate rapid enzymatic turnover.
- Magnetic Behavior: Unlike oxide-based Mn³⁺ systems (e.g., LaMn₇O₁₂), which exhibit collinear or canted antiferromagnetism , the target compound’s organic ligand likely induces weaker magnetic coupling, as seen in monomeric Mn(III) Schiff base complexes .
- Catalytic Activity : Mn(III)-oxalate in enzymes achieves high kcat values (~300 s⁻¹) for Mn²⁺ oxidation , whereas the target compound’s catalytic efficiency may depend on ligand-mediated electron transfer pathways.
Redox and Electronic Properties
- Mixed-Valence Systems: Compounds like La₁₋ₓCaₓMnO₃ () show colossal magnetoresistance due to Mn³⁺/Mn⁴⁺ interactions. The target compound’s exclusive Mn³⁺ state precludes such effects but may enable selective oxidation catalysis .
- Ligand-to-Metal Charge Transfer (LMCT) : Aromatic ligands in the target compound could stabilize Mn³⁺ via π-backbonding, similar to Mn(III) porphyrins, though direct evidence is lacking in the provided data .
Toxicity and Environmental Impact
- Mn³⁺ compounds are generally less toxic than Mn²⁺ due to lower bioavailability (). The target compound’s organic ligand may further reduce toxicity by limiting ion dissociation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing this manganese(III) complex?
- Methodological Answer : The synthesis involves two key steps: (1) Preparation of the Schiff base ligand via condensation of substituted naphthalenyl amines with aldehydes under anhydrous conditions, and (2) Complexation with manganese(III) acetate in a buffered medium (e.g., sodium acetate) to stabilize the Mn³⁺ oxidation state. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent ligand degradation. Purification typically employs recrystallization or column chromatography. Safety protocols for handling Mn(III) salts, including proper ventilation and PPE, are critical due to their oxidative hazards .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : A combination of techniques is recommended:
- NMR Spectroscopy : To confirm ligand coordination and assess purity (¹H/¹³C NMR in deuterated solvents like DMSO-d₆).
- Mass Spectrometry (HRMS) : For molecular ion verification and fragmentation analysis.
- Elemental Analysis : To validate stoichiometry (C, H, N percentages).
- UV-Vis Spectroscopy : To identify d-d transitions and ligand-to-metal charge transfer bands, providing insights into electronic structure .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : In airtight, light-resistant containers at controlled temperatures (<25°C) to avoid decomposition.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the ligand architecture influence the catalytic properties of this complex?
- Methodological Answer : The ligand’s π-conjugated naphthalenyl-phenyl groups enhance electron delocalization, stabilizing the Mn³⁺ center and modulating redox potentials. Comparative studies using substituted ligands (e.g., electron-withdrawing/donating groups) can reveal structure-activity relationships. Techniques like cyclic voltammetry and EPR spectroscopy are critical for probing redox behavior and spin states .
Q. What computational approaches are suitable for modeling its electronic structure and reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) simulations can predict frontier molecular orbitals (HOMO-LUMO gaps) and transition states in catalytic cycles. Coupling DFT with molecular dynamics (MD) simulations enables analysis of solvent effects and ligand flexibility. Software tools like COMSOL Multiphysics® integrated with AI-driven parameter optimization can accelerate mechanistic predictions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies under varying pH or solvent conditions?
- Methodological Answer : Employ a factorial design approach to isolate variables (e.g., pH, temperature, solvent polarity). For example:
- Controlled Experiments : Fix one variable (e.g., pH 7.0) while varying others (e.g., solvent: acetonitrile vs. DMF).
- Spectroscopic Monitoring : Use in-situ IR or UV-Vis to track intermediate formation.
- Additive Screening : Assess the role of co-catalysts (e.g., salicylic acid) in stabilizing active species, as seen in Mn(III)-mediated epoxidations .
Q. What are the environmental implications of its application in catalysis, particularly regarding manganese leaching?
- Methodological Answer : Conduct lifecycle analysis (LCA) to evaluate Mn leaching during catalytic cycles. Techniques include:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify Mn levels in post-reaction mixtures.
- Ecotoxicity Assays : Test residual Mn on model organisms (e.g., Daphnia magna) to assess aquatic hazards.
- Stabilization Strategies : Immobilize the complex on solid supports (e.g., silica nanoparticles) to minimize leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
